(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol
Description
(3S,4R)-4-{[2-(Dimethylamino)ethyl]amino}oxolan-3-ol is a chiral oxolane (tetrahydrofuran) derivative featuring a hydroxyl group at the 3-position and a dimethylaminoethylamino substituent at the 4-position. The stereochemistry (3S,4R) and the presence of both polar (hydroxyl, amino) and lipophilic (dimethylamino) groups make this compound a versatile intermediate in pharmaceutical synthesis and materials science. Its structure enables hydrogen bonding and pH-dependent solubility, which are critical for applications in drug delivery and catalysis .
Properties
Molecular Formula |
C8H18N2O2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI Key |
UGMJDIFTAZDZRD-HTQZYQBOSA-N |
Isomeric SMILES |
CN(C)CCN[C@@H]1COC[C@H]1O |
Canonical SMILES |
CN(C)CCNC1COCC1O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the following key steps:
- Construction of the oxolane (tetrahydrofuran) ring with controlled stereochemistry.
- Introduction of the hydroxyl group at the 3-position.
- Installation of the amino substituent at the 4-position, specifically the 2-(dimethylamino)ethylamino moiety.
Starting Materials and Key Intermediates
- Commercially available 2-deoxy-D-ribose is frequently employed as a chiral starting material to generate the oxolane ring system with desired stereochemistry, as demonstrated in related oxolane derivatives synthesis.
- Reduction of 2-deoxy-D-ribose to ribitol via sodium borohydride yields an intermediate suitable for further ring closure and functionalization with high yield (>90%).
- Subsequent dehydration and cyclization under acidic conditions (e.g., 2 M HCl) afford the oxolane ring with hydroxyl substitution at the 3-position.
Amination Procedures
- The amino substituent introduction at the 4-position is commonly achieved via nucleophilic substitution or reductive amination strategies.
- For the specific 2-(dimethylamino)ethylamino group, a two-step approach is often employed:
- Halogenation or activation of the 4-position hydroxyl or a leaving group precursor.
- Nucleophilic substitution with 2-(dimethylamino)ethylamine or its derivatives to install the amino side chain.
- Alternatively, reductive amination using an aldehyde intermediate at C-4 and dimethylaminoethylamine under reducing conditions can be used to achieve the desired substitution with stereochemical control.
Representative Synthetic Route Example
Stereochemical Considerations
- The stereochemistry at C-3 and C-4 is preserved through the synthetic steps by starting from chiral precursors and using stereoselective reactions.
- The use of chiral pool starting materials like 2-deoxy-D-ribose ensures the (3S,4R) configuration is retained or achieved via inversion strategies if necessary.
In-Depth Research Findings
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms the stereochemistry and substitution pattern, with characteristic oxolane ring signals and amino substituent resonances.
- Mass spectrometry validates the molecular weight consistent with the formula C8H18N2O2.
- Infrared spectroscopy identifies hydroxyl and amine functional groups.
Purity and Yield Optimization
- Chromatographic purification (e.g., silica gel chromatography) is essential to isolate the pure stereoisomer.
- Reaction conditions such as temperature, solvent choice, and reagent equivalents are optimized to maximize yield and stereochemical integrity.
Data Table: Summary of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol is a chiral organic compound that features a five-membered oxolane (tetrahydrofuran) ring, further characterized by a hydroxyl group and a dimethylaminoethyl substituent. The stereochemistry is specifically arranged at the 3 and 4 positions of the oxolane ring. The presence of the dimethylamino group indicates potential interactions with biological systems, because this functional group is commonly found in many pharmacologically active compounds.
Chemical Reactivity
this compound can undergo various types of reactions, which is critical for understanding its potential transformations in biological systems and synthetic applications.
Potential Biological Activities
Computer-aided predictions suggest that this compound may interact with multiple biological targets, potentially influencing metabolic pathways or exhibiting therapeutic effects. Compounds with similar structures often show activity against neurotransmitter receptors or enzymes involved in metabolic processes.
Synthetic Routes
Several synthetic routes can be employed to produce this compound, allowing for the efficient synthesis of this compound while maintaining its stereochemical integrity.
Potential Applications
The potential applications of this compound are diverse. Interaction studies involving this compound focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry can elucidate these interactions. Predictive models suggest that this compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, which could inform its potential therapeutic uses.
Structural Similarities
Several compounds share structural similarities with this compound, each exhibiting unique properties and activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R,2S)-1-amino-2-methylcyclopentanol | Cyclopentane ring with amino and hydroxyl groups | Neurotransmitter modulation |
| (2S)-2-amino-1-butanol | Straight-chain amino alcohol | Antidepressant effects |
| (S)-(+)-N,N-Dimethylphenylethylamine | Dimethylamine with phenyl substituent | Stimulant and appetite suppressant |
| (R)-N,N-Dimethyltryptamine | Tryptamine structure with dimethylamine | Hallucinogenic effects |
Mechanism of Action
The mechanism of action of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Reactivity in Polymer Systems: Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in resin cements compared to 2-(dimethylamino)ethyl methacrylate, attributed to its aromatic dimethylamino group enhancing electron donation . This suggests that the positioning of the dimethylamino group (aliphatic vs. aromatic) significantly impacts reactivity.
Biological Activity: Azithromycin derivatives (e.g., ) incorporate dimethylamino groups on oxane rings, enhancing antibacterial activity through improved cellular uptake. While structurally distinct, this highlights the role of dimethylamino groups in pharmacokinetics .
Research Implications
- Pharmaceutical Applications: The dimethylaminoethylamino group in the target compound may improve blood-brain barrier penetration compared to simpler aminoethyl derivatives, making it a candidate for CNS-targeted drugs.
- Material Science: Its pH-sensitive solubility could be exploited in smart polymers or drug-eluting coatings, though its thermal stability requires further evaluation against analogs like 2-(dimethylamino)ethyl methacrylate .
Biological Activity
(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol, a chiral organic compound featuring a five-membered oxolane ring, has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, characterized by a hydroxyl group and a dimethylaminoethyl substituent, suggests interactions with various biological systems, particularly in pharmacology.
Structural Characteristics
The molecular formula of this compound is C₈H₁₈N₂O₂, with a molecular weight of 174.24 g/mol. Its stereochemistry is defined by the specific arrangement of atoms at the 3 and 4 positions of the oxolane ring, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₈N₂O₂ |
| Molecular Weight | 174.24 g/mol |
| CAS Number | 1933496-90-2 |
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities based on its structural characteristics. Here are some key findings:
- Neurotransmitter Interaction : Similar compounds have shown activity against neurotransmitter receptors, suggesting that this compound may modulate neurotransmitter systems, potentially influencing mood and cognitive functions.
- Enzymatic Inhibition : The compound may interact with enzymes involved in metabolic pathways. For instance, it could inhibit dihydrofolate reductase (DHFR), a target for several therapeutic agents . This inhibition can disrupt DNA synthesis and cellular replication processes.
- Antidepressant Effects : Compounds with similar dimethylamino groups have been associated with antidepressant properties. Thus, this compound might also exhibit such effects through its interaction with serotonin or norepinephrine pathways .
The mechanism of action for this compound likely involves:
- Binding to Receptors : The dimethylamino group can facilitate binding to various receptors in the central nervous system.
- Enzyme Modulation : By inhibiting key enzymes like DHFR, the compound could alter metabolic pathways critical for cell proliferation and function.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
- Inhibition Studies : Research has demonstrated that compounds with similar structures can inhibit the secretion of virulence factors in pathogenic bacteria by affecting their type III secretion systems (T3SS). This suggests potential applications in antimicrobial therapy .
- Pharmacological Screening : In vitro assays have indicated that the compound may reduce cell viability in certain cancer cell lines by disrupting metabolic functions essential for tumor growth .
Q & A
Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol?
- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or enzymatic resolution. For chiral centers at C3 and C4, Sharpless epoxidation or Jacobsen kinetic resolution may be applied. Chiral auxiliaries (e.g., Evans oxazolidinones) can direct stereochemistry during amide bond formation. Purification via chiral HPLC (using polysaccharide-based columns) or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures enantiomeric excess >99% .
Q. How can structural elucidation of this compound be validated using spectroscopic techniques?
- Methodological Answer :
- NMR : Assign stereochemistry using - COSY and NOESY to confirm spatial proximity of protons (e.g., coupling between C3-OH and C4-amino groups).
- X-ray Crystallography : Resolve absolute configuration by single-crystal analysis (e.g., using Mo-Kα radiation).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular formula (e.g., [M+H] at m/z calculated for CHNO).
Cross-validate spectral data with NIST Chemistry WebBook or computational predictions .
Q. What analytical methods are recommended for quantifying impurities in synthesized batches?
- Methodological Answer : Use reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) coupled with UV detection (210 nm). For trace impurities (<0.1%), LC-MS/MS in MRM mode enhances sensitivity. Reference standards (e.g., diastereomers or des-methyl analogs) aid peak identification. Method validation follows ICH Q2(R1) guidelines for linearity, LOD, and LOQ .
Advanced Research Questions
Q. How can molecular docking predict the interaction of this compound with neurological targets (e.g., GPCRs)?
- Methodological Answer :
- Target Preparation : Retrieve the 3D structure of the target (e.g., α-adrenergic receptor, PDB ID: 6VMS) and optimize protonation states using tools like PROPKA.
- Ligand Preparation : Generate the compound’s 3D conformer (InChIKey: UFFFFORCHIKZSY-YSECKRNDSA-N) and assign partial charges via AM1-BCC.
- Docking : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Validate poses with MD simulations (NAMD/GROMACS) and MM-GBSA binding energy calculations .
Q. What in vitro pharmacological assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand competition assays (e.g., -clonidine displacement for α-adrenergic receptors).
- Functional Assays : cAMP inhibition in HEK293 cells transfected with target receptors.
- Dose-Response Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC and Hill slopes. Include positive controls (e.g., dexmedetomidine) and statistical validation via ANOVA with post-hoc tests .
Q. How do storage conditions impact the compound’s stability in aqueous buffers?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store aliquots at 4°C, 25°C, and 40°C for 0–30 days.
- pH : Test phosphate buffers (pH 3.0, 7.4, 9.0).
Analyze degradation via UPLC-PDA at 254 nm. Use Arrhenius kinetics () to extrapolate shelf life. Degradation products are identified via LC-QTOF-MS and compared to forced degradation samples (e.g., oxidative stress with HO) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress (e.g., amine coupling).
- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) using a central composite design.
- Critical Quality Attributes (CQAs) : Control residual solvents (ICH Q3C limits) and enantiomeric purity via periodic chiral SFC analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
